molecular formula C7H7BrN4 B051731 3-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 117718-82-8

3-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B051731
CAS No.: 117718-82-8
M. Wt: 227.06 g/mol
InChI Key: IYPYESRWCUEMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine is a useful research compound. Its molecular formula is C7H7BrN4 and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

117718-82-8

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

3-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C7H7BrN4/c1-9-6-7-11-4-5(8)12(7)3-2-10-6/h2-4H,1H3,(H,9,10)

InChI Key

IYPYESRWCUEMDJ-UHFFFAOYSA-N

SMILES

CNC1=NC=CN2C1=NC=C2Br

Canonical SMILES

CNC1=NC=CN2C1=NC=C2Br

117718-82-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,5-Dibromo-imidazo[1,2-a]pyrazine (D) (2.0 g, 7 mol) was added to 2M methylamine in THF (tetrahydrofuran) (100 ml, 30 eq.). The mixture was heated at 70° C. in sealed tube for 3 hr. The mixture was then cooled to rt, diluted with DCM (200 ml) and water (100 ml). The organic layer was washed with brine, dried and concentrated. The residue was purified on a silica gel column to give (3-bromo-imidazo[1,2-a]pyrazin-8-yl)-methyl-amine (yield 50%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1 g (3,6 mmol) of 3,5-dibromoimidazo[1,2-a]pyrazine in 9 ml of a 40% strength aqueous methylamine solution is maintained with stirring for 12 hours. After evaporation under reduced pressure and chromatography on a silica column eluted with ether, 0.33 g (Yld=40%) of 3-bromo-8-methylaminoimidazo[1,2-a]pyrazine (m.p. 139° C.) is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

(3-Bromo-imidazo[1,2-a]pyrazin-8-yl)-methyl-amine was prepared by a process analogous to that described in Example 2 starting from 3-bromo-8-chloro-imidazo[1,2-a]pyrazine and excess methylamine (33% weight in EtOH) at room temperature in EtOH.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.